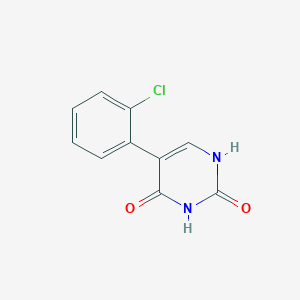
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
Vue d'ensemble
Description
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CP-2,4-DHP) is a synthetic compound commonly used in scientific research. It is a white, crystalline solid with a molecular weight of 247.63 g/mol and a melting point of 132-133°C. 5-CP-2,4-DHP has a variety of applications in scientific research, including as a biochemical reagent, a biological marker, an inhibitor of enzymes, and a possible therapeutic agent.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has a variety of applications in scientific research. It has been used as a biochemical reagent, a biological marker, an inhibitor of enzymes, and a possible therapeutic agent. As a biochemical reagent, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of protein-protein interactions and the study of enzyme kinetics. As a biological marker, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to detect the presence of certain proteins or enzymes in a sample. As an inhibitor of enzymes, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to study the structure and function of enzymes. Finally, 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied as a possible therapeutic agent for the treatment of certain diseases, such as cancer.
Mécanisme D'action
The exact mechanism of action of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzymes involved in protein-protein interactions. It is also thought to act as a biological marker, allowing researchers to detect the presence of certain proteins or enzymes in a sample. Finally, it is thought to act as a therapeutic agent, potentially inhibiting the growth of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzymes involved in protein-protein interactions. It is also thought to act as a biological marker, allowing researchers to detect the presence of certain proteins or enzymes in a sample. Finally, it is thought to act as a therapeutic agent, potentially inhibiting the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is its ability to act as an inhibitor of enzymes, a biological marker, and a possible therapeutic agent. This makes it a useful tool for researchers studying the structure and function of proteins, enzymes, and cancer cells. However, there are some limitations to using 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, it is not yet fully understood how it works, and its effects on biochemical and physiological processes are still being studied.
Orientations Futures
The potential future directions for 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into the development of new and improved synthesis methods for 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as new and improved methods for its use in laboratory experiments. Finally, further research could be conducted into the potential uses of 5-(2-Chlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in the medical field, such as the treatment of certain diseases.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)7-5-12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQDHDPRJGUAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622219 | |
| Record name | 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
830346-36-6 | |
| Record name | 5-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

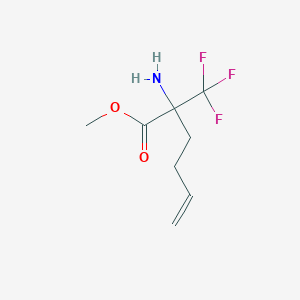
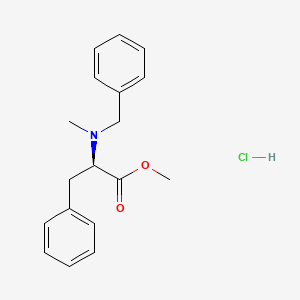
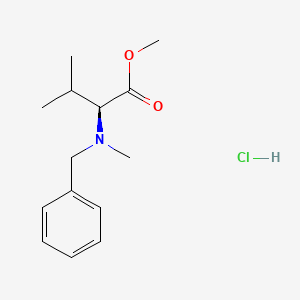
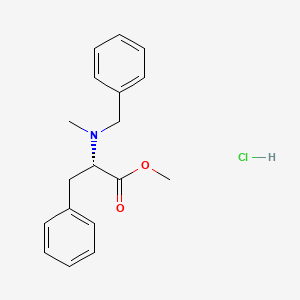
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
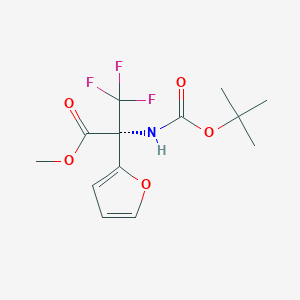
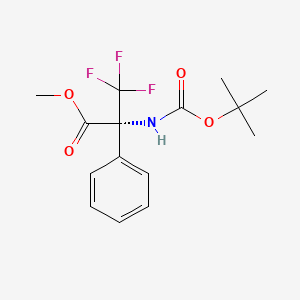

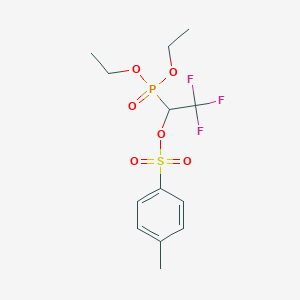
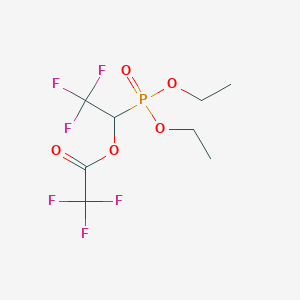
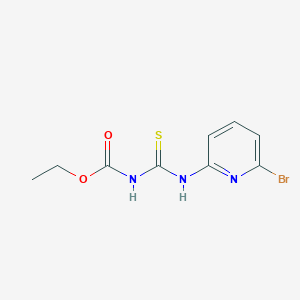
![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)
